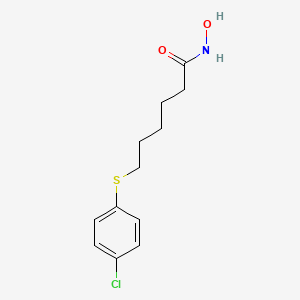
6-(4-Chlorophenylsulfanyl)hexanoic acid hydroxamide
Cat. No. B8417089
M. Wt: 273.78 g/mol
InChI Key: YJLULGXAUIZRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07683185B2
Procedure details


To a solution of 6-(4-chlorophenylsulfanyl)-hexanoic acid methyl ester (0.59 g, 2.2 mmol) in distilled THF (13 mL) containing 50% aqueous hydroxylamine (1.3 mL, 19.6 mmol) was added at 0° C. a solution of potassium hydroxide in methanol (1M, 3.5 mL, 3.5 mmol) in a dropwise manner. After stirring at 0° C. for 1 h, distilled water (13 mL) was added and the mixture was made neutral by dropwise addition of concentrated hydrochloric acid (10 M) at 0° C. The aqueous solution was extracted with ethyl acetate (2×25 mL) and the combined extracts were washed with brine (20 mL), dried over anhydrous MgSO4, filtered and evaporated to dryness. The residue was recrystallised from acetone to give the title compound (0.54 g, 90%) as a white powder, mp 83-85° C.
Name
6-(4-chlorophenylsulfanyl)-hexanoic acid methyl ester
Quantity
0.59 g
Type
reactant
Reaction Step One





Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][S:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1.[NH2:18][OH:19].[OH-].[K+].CO>C1COCC1>[OH:19][NH:18][C:3](=[O:2])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][S:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
6-(4-chlorophenylsulfanyl)-hexanoic acid methyl ester
|
|
Quantity
|
0.59 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCCCSC1=CC=C(C=C1)Cl)=O
|
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water (13 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was made neutral by dropwise addition of concentrated hydrochloric acid (10 M) at 0° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with ethyl acetate (2×25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed with brine (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallised from acetone
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ONC(CCCCCSC1=CC=C(C=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.54 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
